molecular formula C20H22N2O2 B4625863 N~1~-Cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide

N~1~-Cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide

Cat. No.: B4625863
M. Wt: 322.4 g/mol
InChI Key: JCUITXLTYOKUTC-UHFFFAOYSA-N
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Description

N~1~-Cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a 4-methylbenzoyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide typically involves the reaction of 4-methylbenzoic acid with cyclopentylamine. The process can be summarized as follows:

    Formation of Acid Chloride: 4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl~2~) or oxalyl chloride (COCl~2~) under anhydrous conditions.

    Amidation Reaction: The acid chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine (Et~3~N) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N~1~-Cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-Cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-4-methylbenzamide
  • N-Cyclohexyl-4-methylbenzamide
  • N-Cyclopentyl-3-methylbenzamide

Uniqueness

N~1~-Cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the 4-methylbenzoyl moiety contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-9-11-15(12-10-14)19(23)22-18-8-4-5-16(13-18)20(24)21-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUITXLTYOKUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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